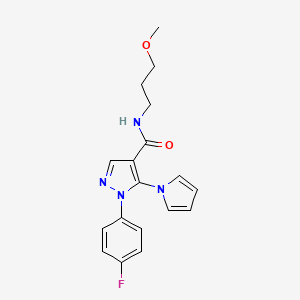

1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

This pyrazole-4-carboxamide derivative features a 4-fluorophenyl group at position 1, a pyrrole substituent at position 5, and a 3-methoxypropylamide at position 2. These substituents confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability. The compound’s molecular weight is approximately 382–402 g/mol, typical for small-molecule drug candidates.

Properties

Molecular Formula |

C18H19FN4O2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H19FN4O2/c1-25-12-4-9-20-17(24)16-13-21-23(15-7-5-14(19)6-8-15)18(16)22-10-2-3-11-22/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,24) |

InChI Key |

CJDIOZFKDVPVTD-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Methoxypropyl Chain: The methoxypropyl chain can be attached through an alkylation reaction.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in the fields of oncology and inflammation.

The compound exhibits a range of biological activities, primarily through its interaction with specific enzymes and receptors:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Properties : Preliminary studies have shown that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which could be beneficial in cancer therapy .

- Neuroprotective Effects : There is emerging evidence suggesting that such compounds may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of similar pyrazole derivatives, researchers found that the administration of these compounds significantly reduced edema in animal models. The mechanism was attributed to the inhibition of COX-2 expression, leading to decreased levels of inflammatory mediators such as prostaglandins .

Case Study 2: Anticancer Potential

A series of experiments conducted on human cancer cell lines demonstrated that pyrazole derivatives induced apoptosis through the activation of caspase pathways. This suggests that this compound could be further developed as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Key Structural Features and Molecular Properties

Impact of Substituents on Physicochemical Properties

- Fluorophenyl Position: The 4-fluorophenyl group (target compound) provides moderate electronegativity and lipophilicity. 2-Fluorophenyl () introduces steric hindrance near the pyrazole core, which may alter binding orientation .

- Amide Substituents: 3-Methoxypropyl (target compound) balances hydrophilicity (methoxy) and lipophilicity (propyl chain). Pyridinylmethyl () introduces a basic nitrogen, improving water solubility but possibly reducing blood-brain barrier penetration .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide belongs to a class of pyrazole derivatives known for their diverse biological activities. Pyrazole compounds have gained considerable attention due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 303.36 g/mol. Its structure includes a fluorophenyl group, a methoxypropyl side chain, and a pyrrole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H20FN3O |

| Molecular Weight | 303.36 g/mol |

| LogP | 3.2103 |

| Polar Surface Area | 48.368 Ų |

| Hydrogen Bond Acceptors | 6 |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit various cancer cell lines effectively. In vitro assays demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : A study published in Molecular Cancer Therapeutics reported that pyrazolo[1,5-a]pyrimidine derivatives exhibited IC50 values ranging from 0.085 μM to 122.9 μM against different human cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Research Findings : In vitro studies indicated that certain pyrazole derivatives suppressed COX-2 activity significantly, with IC50 values reported at approximately 23.8 μM . This suggests that This compound may possess similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications on the pyrazole ring and substituents significantly influence their biological activity.

- Key Insights : The presence of electron-withdrawing groups such as fluorine enhances the potency of these compounds against various biological targets . Research has shown that modifications at the 4-position of the phenyl ring can lead to improved selectivity and potency against specific enzymes involved in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.